molecular formula C16H16FN3O2 B2999411 (4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034576-01-5

(4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2999411
CAS No.: 2034576-01-5
M. Wt: 301.321
InChI Key: QJZZGOIHUVHUFH-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a chemical compound with the molecular formula C16H16FN3O2 and a molecular weight of 301.32 g/mol . This piperidine-based scaffold is of significant interest in medicinal chemistry research, particularly for the design and synthesis of novel biologically active molecules. Structurally, this compound features a piperidine ring core, a common motif in pharmaceuticals, which is substituted at the 1-position with a 4-fluorophenyl methanone group and at the 3-position with a pyrimidin-2-yloxy moiety. The 4-fluorophenyl group is a prevalent pharmacophore known to influence a compound's binding affinity and metabolic stability . The pyrimidine ring is a nitrogen-containing heterocycle frequently employed as a hinge-binding warhead in the development of kinase inhibitors . This specific molecular architecture suggests potential for interaction with various enzyme families. Compounds with analogous piperidine-methanone structures have demonstrated high affinity and selectivity for central nervous system (CNS) targets, such as the 5-HT1A receptor, making them valuable tools for investigating new treatments for disorders like depression and Parkinson's disease . Furthermore, similar molecular frameworks incorporating fluorophenyl and heteroaryloxy groups are being explored in early-stage research for their potential as antagonists for other receptor types, including orexin receptors, which are relevant to sleep disorders . Researchers can utilize this compound as a key synthetic intermediate or as a core scaffold for developing novel therapeutic agents in these fields. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(4-fluorophenyl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-6-4-12(5-7-13)15(21)20-10-1-3-14(11-20)22-16-18-8-2-9-19-16/h2,4-9,14H,1,3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZZGOIHUVHUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes include:

    Formation of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions where a fluorine atom is introduced into a phenyl ring.

    Synthesis of the Pyrimidin-2-yloxy Group: This involves the formation of a pyrimidine ring, which can be synthesized through cyclization reactions involving appropriate precursors.

    Assembly of the Piperidin-1-yl Group: Piperidine derivatives are often synthesized through hydrogenation or cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Where the compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, acids, or bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The pharmacological and structural profiles of ADX47273 can be compared to several analogs and related compounds targeting mGluR5 or sharing structural motifs. Below is a detailed analysis:

Structural Analogs Targeting mGluR5
Compound Name Structure Key Features Activity/Selectivity Therapeutic Indication Key References
ADX47273 4-Fluorophenyl, pyrimidin-2-yloxy-piperidine, 1,2,4-oxadiazole mGluR5 PAM (EC₅₀ = 160 nM) Schizophrenia, cognitive disorders
CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) Pyrazole, benzamide, cyano group mGluR5 PAM (EC₅₀ = 27 nM) Schizophrenia, Parkinson’s disease
RO4917523 Imidazole, 4-fluorophenyl, ethynyl-pyridine mGluR5 NAM (IC₅₀ = 6 nM) Anxiety, Fragile X syndrome
Fenobam Imidazolinone, urea, chlorophenyl mGluR5 NAM (IC₅₀ = 58 nM) Anxiety, neuropathic pain

Key Observations :

  • ADX47273 vs. CDPPB : While both are mGluR5 PAMs, ADX47273’s oxadiazole and pyrimidinyloxy groups confer higher selectivity but lower potency (EC₅₀ = 160 nM) compared to CDPPB’s benzamide core (EC₅₀ = 27 nM) .
  • ADX47273 vs. RO4917523 : ADX47273’s PAM activity contrasts with RO4917523’s negative allosteric modulation (NAM), highlighting the structural determinants of opposing receptor effects. The oxadiazole ring in ADX47273 may stabilize receptor conformations favoring positive modulation .
Structural Analogs with Piperidine/Benzophenone Motifs
Compound Name (CID) Substituents Target/Activity Pharmacokinetic Notes Key References
CID-24791139 Trifluoromethylphenyl, pyrazole Undisclosed kinase inhibition Moderate oral bioavailability
CID-49671233 Pyridazinone, acetamide Anti-inflammatory High metabolic stability
Compound 11 () 4-Fluorophenyl, hexyloxy-piperidine Histamine H3 receptor antagonist Long half-life (>6 hours)

Key Observations :

  • ADX47273 vs.
  • ADX47273 vs. Compound 11 : Both share a 4-fluorophenyl-piperidine scaffold, but ADX47273’s pyrimidinyloxy group directs activity toward mGluR5, whereas Compound 11’s hexyloxy linker favors histamine H3 receptor antagonism .
Patent-Based Comparators
  • EP 1 808 168 B1 Derivatives (e.g., (2-Fluoro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone): These compounds replace ADX47273’s oxadiazole with pyrazolo-pyrimidine moieties, shifting activity toward kinase inhibition (e.g., JAK/STAT pathways) .
  • Patent WO 02/064585 Derivatives (e.g., (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5-methyl-pyrimidin-2-ylmethyl)-amino]-methyl}piperidin-1-yl)-methanone): These analogs focus on serotonin receptor modulation, diverging from ADX47273’s mGluR5 selectivity .

Biological Activity

(4-Fluorophenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H18FN3O
  • Molecular Weight : 299.33 g/mol

The structure comprises a fluorophenyl group, a pyrimidin-2-yloxy moiety, and a piperidin-1-yl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, influencing pathways related to cell proliferation and apoptosis. Specific mechanisms may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : It may act on specific receptors that regulate cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, it has shown significant antiproliferative effects against various cancer cell lines. The following table summarizes some findings regarding its anticancer activity:

Cell Line% InhibitionReference
T-47D Breast90.47%
SR Leukemia81.58%
SK-MEL-5 Melanoma84.32%
MDA-MB-468 Breast84.83%

These results indicate that the compound could be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. In particular, studies have focused on its ability to inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and infections, respectively.

Case Studies

  • Study on Anticancer Activity : A study conducted by Arafa et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity across multiple cancer types, with IC50 values indicating potent activity against various cell lines including MCF7 and PC-3 .
  • Mechanism-Based Approaches : Research published in MDPI highlighted the mechanism-based approaches for anticancer drugs involving similar compounds that target specific pathways like EGFR and Src kinases, showing promising results in inhibiting tumor growth .

Q & A

Q. How to assess metabolic stability and CYP inhibition potential?

  • Methodology :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂).
  • CYP Inhibition : Use fluorogenic substrates in CYP3A4/2D6 assays. Reference molecular weight (369.36 g/mol) for bioavailability predictions .

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